

GSK484 Efficacy: A Comparative Analysis in Low-Calcium vs. High-Calcium Environments

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Compound of Interest

Compound Name: GSK484

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This guide provides a detailed comparison of the efficacy of **GSK484**, a selective and reversible PAD4 inhibitor, under low- and high-calcium conditions. The data presented is compiled from published research to aid in the objective assessment of its performance.

Executive Summary

GSK484 demonstrates a notable preference for inhibiting the low-calcium form of peptidylarginine deiminase 4 (PAD4). Experimental data reveals a significant decrease in its inhibitory potency as calcium concentrations rise. This characteristic distinguishes it from other PAD inhibitors and is a critical consideration for its application in research and potential therapeutic development.

Data Presentation: GSK484 Potency in Varying Calcium Concentrations

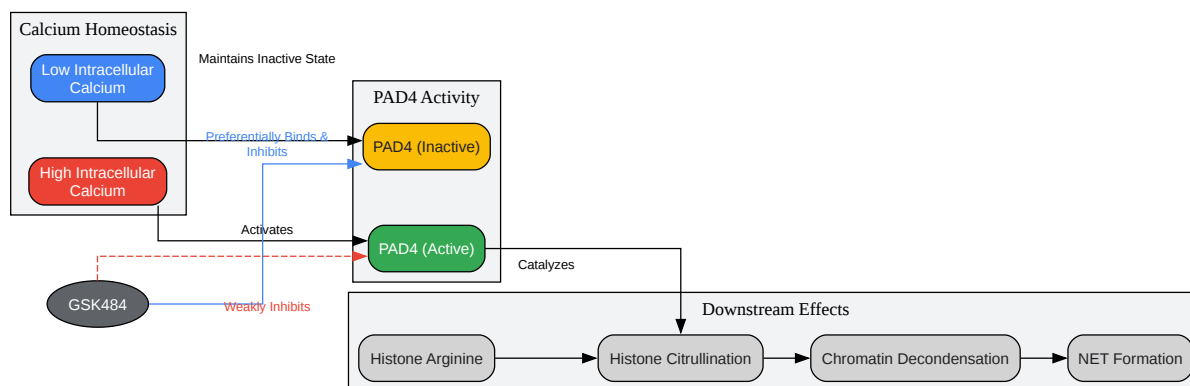
The inhibitory activity of **GSK484** on PAD4 is quantitatively measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of **GSK484** and a related compound, GSK199, in the absence and presence of calcium.

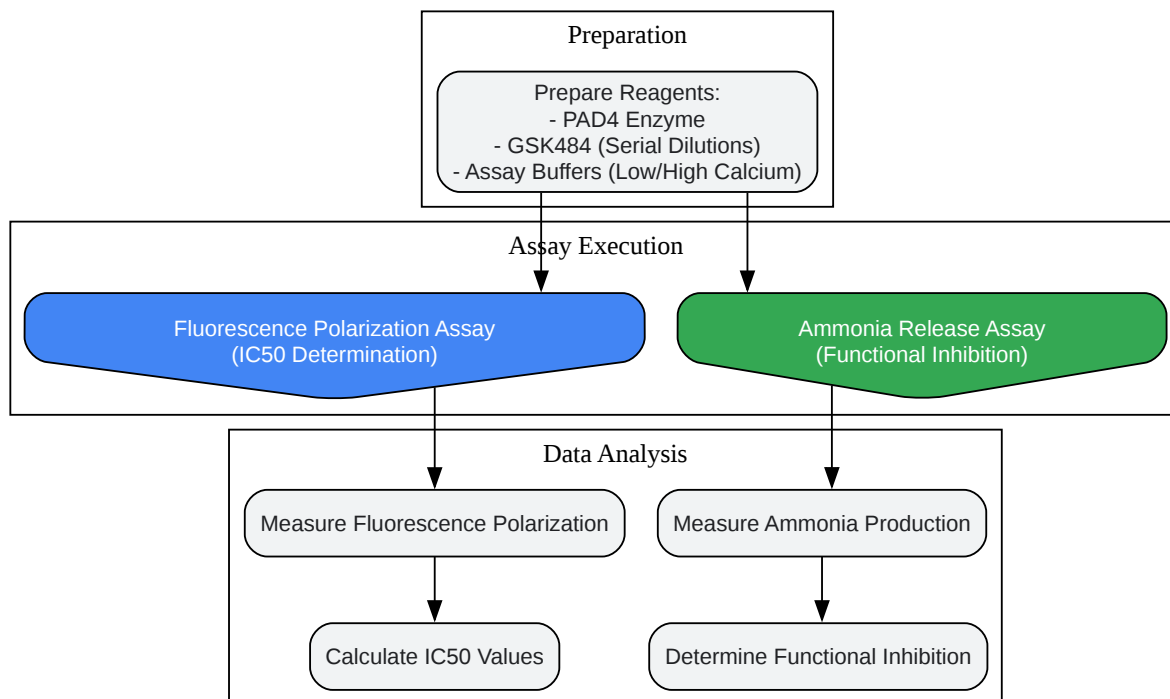
Compound	Calcium Concentration	IC50
GSK484	0 mM (Low-Calcium)	50 nM[1][2][3][4][5]
2 mM (High-Calcium)	250 nM[1][2]	
GSK199	0 mM (Low-Calcium)	200 nM[2]
2 mM (High-Calcium)	1 μ M[2]	

Key Observation: **GSK484** is five times more potent in a low-calcium environment compared to a high-calcium environment.[1][2] This suggests that **GSK484** preferentially binds to the calcium-deficient form of the PAD4 enzyme.[2][3][6]

Signaling Pathway and Mechanism of Action

PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[3] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation, leading to the formation of neutrophil extracellular traps (NETs).[3] **GSK484** acts as a reversible inhibitor of PAD4, and its binding preference for the low-calcium state of the enzyme suggests a mixed mode of inhibition.[2][3]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK484 | Structural Genomics Consortium [thesgc.org]

- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
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